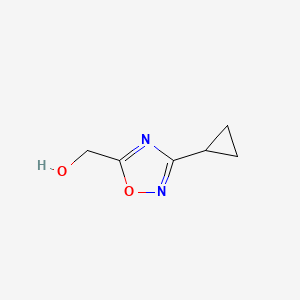

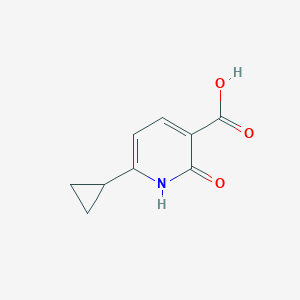

![molecular formula C11H13F3N2O2S B1517503 4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 861881-11-0](/img/structure/B1517503.png)

4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

Vue d'ensemble

Description

The compound “4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione” is a complex organic molecule. It contains an amino group (-NH2), a trifluoromethyl group (-CF3), a phenyl ring (a cyclic group of six carbon atoms, often represented as -C6H5), and a thiomorpholine dione group (a six-membered ring containing sulfur and two carbonyl groups). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, the trifluoromethyl group could be involved in electrophilic aromatic substitution reactions, and the carbonyl groups in the thiomorpholine ring might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amino and carbonyl groups might make it somewhat soluble in water .Applications De Recherche Scientifique

Chemical Reactions and Derivatives

4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione, related to the chemical class of thiomorpholines and trifluoromethyl compounds, finds its applications in various chemical reactions and as a precursor for derivative compounds. The compound is involved in the formation of triflamides and triflates when secondary cyclic amines like thiomorpholine react with trifluoromethanesulfonic anhydride. These derivatives are distinguishable by their distinct NMR spectra and exhibit specific absorption bands in their IR spectra (Shainyan, Tolstikov, & Zhinkin, 2003).

Analytical Chemistry

In the realm of analytical chemistry, compounds related to 4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione are utilized as fluorogenic labeling reagents in pre-column derivatization, aiding in the quality control of amino acids in pharmaceuticals. These compounds enhance the efficiency of separation in high-performance liquid chromatography (HPLC) and are detectable fluorometrically, offering a robust method for amino acid analysis in various samples (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).

Stereoselective Synthesis

In synthetic organic chemistry, derivatives of this compound are used in stereoselective synthesis processes. For instance, the addition of an electrophile to naphthalenes is promoted and stereodirected by alcohol in the presence of related compounds, enabling the synthesis of specific adducts with high stereoselectivity. This process highlights the intricate interplay between the compound and the reactants, directing the formation of products with desired stereochemical configurations (Fujita, Matsushima, Sugimura, Tai, & Okuyama, 2001).

Polymer Science

In polymer science, compounds structurally related to 4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione are used in the synthesis of alternating copolymers through Diels-Alder and ene reactions. These reactions involve powerful electron-acceptor molecules, indicating the compound's utility in creating novel polymer structures with specific properties (Mallakpour & Butler, 1985).

Peptide Synthesis

Additionally, the compound's derivatives play a crucial role in peptide synthesis, where they are used in conjunction with hypervalent iodine reagents for the efficient synthesis of dipeptides. This highlights the compound's utility in facilitating complex organic synthesis processes, contributing to advancements in peptide and protein chemistry (Zhang, Liu, Sun, & Tian, 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-19(17,18)6-4-16/h1-2,7H,3-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJGKCZNYWUQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)

![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)

![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)

![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)

![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)

![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)